1-(4-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide
Overview
Description
1-(4-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation, regulate cell growth, and improve cognitive function. It has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide is its potential use in the development of new drugs for various diseases. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Future Directions
There are several future directions for research on 1-(4-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide. One direction is to further study its mechanism of action and identify its specific targets in the body. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, research can be conducted to optimize its synthesis method and reduce its cost for wider use in lab experiments.
Scientific Research Applications
1-(4-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-piperidinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a painkiller.
properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2,3-dihydro-1H-inden-5-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c23-19-7-4-17(5-8-19)22(27)25-12-10-16(11-13-25)21(26)24-20-9-6-15-2-1-3-18(15)14-20/h4-9,14,16H,1-3,10-13H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSCUXDVYJMLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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